![molecular formula C21H14ClN3 B12811985 2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1835683-68-5](/img/structure/B12811985.png)
2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of biphenyl and phenyl groups attached to the triazine ring, along with a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids as reagents . The reaction conditions are generally mild, making it suitable for large-scale industrial production.
Another method involves the use of Grignard reagents, where the biphenyl and phenyl groups are introduced through nucleophilic substitution reactions . This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields.
Análisis De Reacciones Químicas
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Common reagents used in these reactions include palladium catalysts, boronic acids, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological activity .
Comparación Con Compuestos Similares
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be compared with other similar compounds, such as:
Losartan Related Compound B: Contains a biphenyl group and is used in pharmaceuticals for its antihypertensive properties.
The uniqueness of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine lies in its triazine ring, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.
Propiedades
Número CAS |
1835683-68-5 |
|---|---|
Fórmula molecular |
C21H14ClN3 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
2-chloro-4-phenyl-6-(2-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H14ClN3/c22-21-24-19(16-11-5-2-6-12-16)23-20(25-21)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
Clave InChI |
HTWLQPULKVXSBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


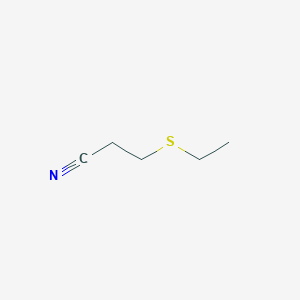
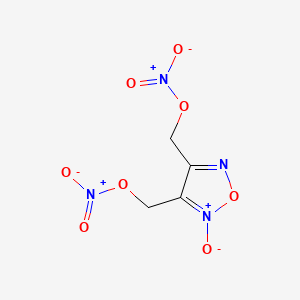
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)

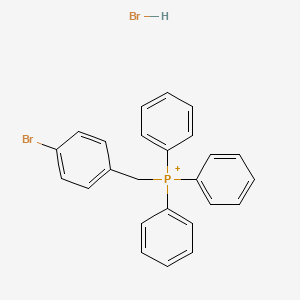

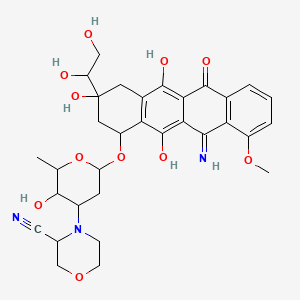

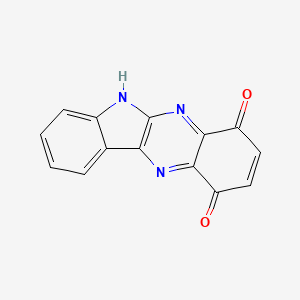

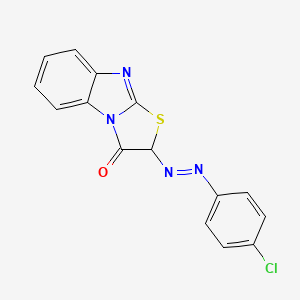
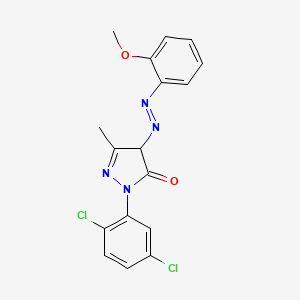
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)

